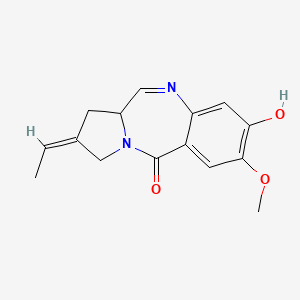
Pretomaymycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pretomaymycin is a naturally occurring antibiotic compound belonging to the pyrrolo[1,4]benzodiazepine family. It is produced by the bacterium Streptomyces and exhibits significant antitumor and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
Pretomaymycin can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the following steps:
Formation of the Pyrrolo[1,4]benzodiazepine Core: This step involves the condensation of an anthranilate derivative with a branched proline derivative.
Methylation and Oxidation: The anthranilate unit undergoes methylation, followed by oxidation and dimethylation of the side chain.
Final Assembly: The modified anthranilate and proline derivatives are then condensed to form the final this compound structure.
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces cultures under controlled conditions. The compound is then extracted and purified using standard chromatographic techniques .
化学反応の分析
Types of Reactions
Pretomaymycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxotomaymycin.
Reduction: this compound can be reduced to form various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxotomaymycin: Formed through oxidation.
Reduced Derivatives: Various reduced forms of this compound.
Substituted Derivatives: Products formed through substitution reactions.
科学的研究の応用
Pretomaymycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrolo[1,4]benzodiazepine chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its antitumor activity, particularly in the treatment of certain cancers.
作用機序
Pretomaymycin exerts its effects by binding to DNA and inhibiting DNA replication. The compound specifically targets the minor groove of DNA, forming covalent bonds with the DNA strands. This interaction disrupts the normal function of DNA, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA replication and repair .
類似化合物との比較
Similar Compounds
Tomaymycin: Another pyrrolo[1,4]benzodiazepine antibiotic with similar antitumor properties.
Oxotomaymycin: An oxidized derivative of pretomaymycin with similar biological activity.
Barmumycin: A related compound isolated from marine actinomycetes with antitumor activity.
Uniqueness
This compound is unique due to its specific DNA-binding properties and its ability to form covalent bonds with DNA. This makes it particularly effective as an antitumor agent, as it can selectively target cancer cells and inhibit their proliferation .
特性
CAS番号 |
28797-41-3 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
(8Z)-8-ethylidene-3-hydroxy-2-methoxy-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C15H16N2O3/c1-3-9-4-10-7-16-12-6-13(18)14(20-2)5-11(12)15(19)17(10)8-9/h3,5-7,10,18H,4,8H2,1-2H3/b9-3- |
InChIキー |
MQCBKXNWUKLOOH-OQFOIZHKSA-N |
異性体SMILES |
C/C=C\1/CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |
正規SMILES |
CC=C1CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


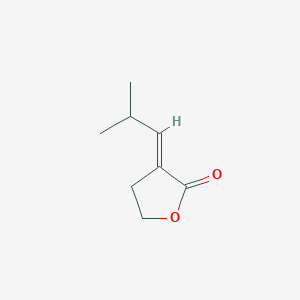
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
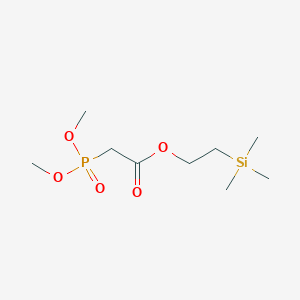
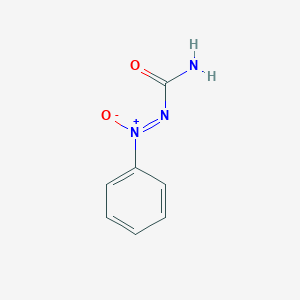
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
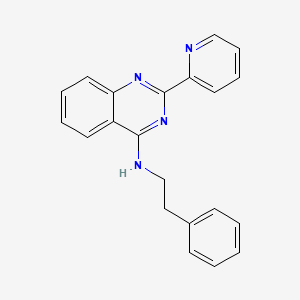
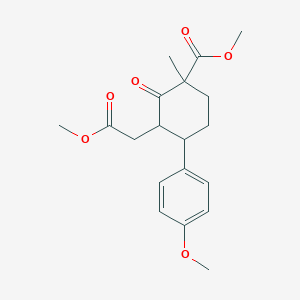
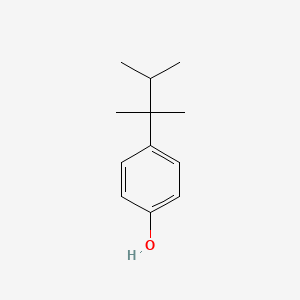
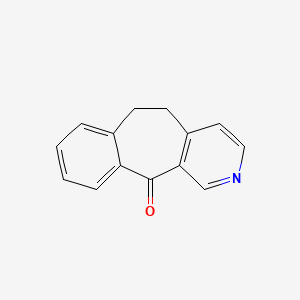
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)

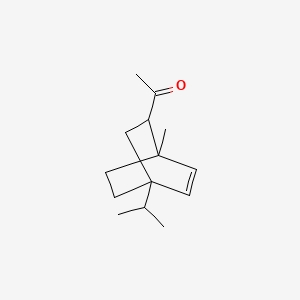
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)
